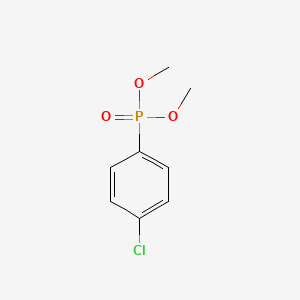

Dimethyl (4-chlorophenyl)phosphonate

Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus chemistry is a significant branch of organic chemistry that studies compounds containing carbon-phosphorus bonds. wikipedia.org These compounds are notable for their unique chemical properties, stemming from phosphorus's ability to exist in various oxidation states and coordination numbers. nih.gov Their versatility makes them crucial in numerous fields. nih.gov In agriculture, organophosphorus compounds have been used extensively as insecticides. wisdomlib.org Beyond agriculture, they are technologically important as flame retardants and plasticizers. wikipedia.orgwikipedia.org

In the realm of modern synthetic chemistry and chemical biology, organophosphorus compounds play a fundamental role. nih.gov They are integral to the development of new synthetic methods and serve as ligands in asymmetric catalysis. nih.gov Their presence in bioactive natural products and small molecule therapeutic agents underscores their importance in medicine. nih.govnih.gov The field is continually expanding, with ongoing research into new synthetic methodologies and applications, marking what some call "the golden age of phosphorus chemistry". nih.gov

Overview of Phosphonate (B1237965) Derivatives in Synthetic and Materials Science Contexts

Phosphonates are a class of organophosphorus compounds characterized by a C-PO(OR)₂ group, where R is an organic group like alkyl or aryl. wikipedia.org They are structurally analogous to phosphate (B84403) esters but feature a direct and robust carbon-phosphorus bond, which makes them resistant to hydrolysis. nih.govrsc.org This stability is a key feature that has led to their widespread use.

In synthetic chemistry, phosphonates are valuable intermediates. nih.gov The Horner–Wadsworth–Emmons reaction, which uses phosphonate carbanions to synthesize alkenes, is a cornerstone of organic synthesis. Furthermore, various methods exist for creating C-P bonds to synthesize functionalized phosphonates, including the Michaelis-Arbuzov and Hirao reactions. rsc.orgorganic-chemistry.org

In materials science, phosphonates are used as effective chelating agents for metal ions, which is useful in water softening and as antiscalants in cooling water and desalination systems. wikipedia.org Their strong binding affinity for metals has also led to their use as linkers in the construction of metal-organic frameworks (MOFs). researchgate.netnih.gov These metal phosphonate materials exhibit high thermal and chemical stability, making them suitable for applications in gas separation, catalysis, and ion exchange. mdpi.comresearchgate.net

Specific Focus on Dimethyl (4-chlorophenyl)phosphonate within Aromatic Phosphonate Chemistry

This compound is an aromatic phosphonate, a subclass of phosphonates where the phosphorus atom is bonded to an aromatic ring. Aromatic phosphonates are versatile motifs in organic synthesis, serving as precursors to various other functional groups. nih.gov

This specific compound is characterized by a phosphonate group attached to a 4-chlorophenyl ring. It serves as a chemical intermediate in the synthesis of more complex molecules. Its synthesis often involves established methods of C-P bond formation, such as the reaction between a chlorophenyl precursor and a phosphorus-containing reagent like trimethyl phosphite (B83602). evitachem.com

Below are the key chemical properties of this compound.

| Property | Data |

| Chemical Formula | C₈H₁₀ClO₃P |

| Molecular Weight | 220.59 g/mol |

| Classification | Organophosphorus Compound, Phosphonate Ester |

Detailed Research Findings

Research into this compound primarily focuses on its synthesis and its role as a building block in organic chemistry.

Synthesis:

A common and effective method for synthesizing aryl phosphonates is the Michaelis-Arbuzov reaction. For this compound, a typical synthesis route involves the reaction of 4-chlorobenzoyl chloride with trimethyl phosphite. evitachem.com Another approach utilizes the reaction of 4-chlorobenzyl chloride with trimethyl phosphite. smolecule.com Transition-metal catalysts, such as nickel chloride (NiCl₂), can be employed in C-P cross-coupling reactions to facilitate the phosphonylation of aryl halides. researchgate.net

The table below outlines a representative synthesis scheme.

| Reaction | Reactants | Conditions | Product |

| Phosphonylation | 4-chlorobenzoyl chloride, Trimethyl phosphite | Mild conditions, often with a catalyst | This compound |

Applications in Synthesis:

As an intermediate, this compound provides a scaffold for further chemical modification. The chlorophenyl group can undergo substitution reactions with nucleophiles, allowing for the introduction of different functional groups to create a variety of derivatives. smolecule.com The phosphonate moiety itself can be transformed or used in reactions like the Horner-Wadsworth-Emmons olefination, highlighting its versatility in constructing complex organic molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13114-07-3 |

|---|---|

Molecular Formula |

C8H10ClO3P |

Molecular Weight |

220.59 g/mol |

IUPAC Name |

1-chloro-4-dimethoxyphosphorylbenzene |

InChI |

InChI=1S/C8H10ClO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

UTGYZBPCVJGRBV-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1=CC=C(C=C1)Cl)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Dimethyl 4 Chlorophenyl Phosphonate

Nucleophilic Addition Reactions of Phosphonate (B1237965) Esters

Phosphonate esters, including Dimethyl (4-chlorophenyl)phosphonate, participate in various nucleophilic addition reactions where the phosphorus compound acts as the nucleophile. A prominent example is the phospha-Michael addition, which involves the conjugate addition of the P-H bond of a dialkyl phosphite (B83602) (the tautomeric form of the phosphonate) to an activated carbon-carbon double bond found in α,β-unsaturated esters, nitriles, or amides. rsc.org The efficiency and outcome of this reaction are highly dependent on the structure of the Michael acceptor and the reaction conditions, often requiring a catalyst. rsc.org While strong bases like DBU can promote the reaction with acrylamides, other systems may require catalysts such as potassium hydroxide (B78521) on alumina. rsc.org

Another fundamental reaction is the addition to carbonyl groups, known as the Pudovik reaction. This involves the addition of a dialkyl phosphite to aldehydes or ketones to form α-hydroxyphosphonates. researchgate.netmdpi.com This reaction can be catalyzed by various bases or Lewis acids. For instance, triethylamine (B128534) or aluminum oxide can be used to facilitate the addition. mdpi.com The resulting α-hydroxyphosphonates are stable and versatile intermediates for the synthesis of other important derivatives. mdpi.com The thermal reaction of dimethyl phosphonate with certain α,β-unsaturated ketones can also lead to the formation of γ-ketophosphonate adducts, with steric factors influencing the product structure. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phospha-Michael Addition | Dialkyl phosphonate + α,β-Unsaturated Ester | DBU or CaO | β-Phosphonopropionate | rsc.org |

| Pudovik Reaction | Dialkyl phosphonate + Aldehyde/Ketone | Triethylamine or Al₂O₃ | α-Hydroxyphosphonate | mdpi.com |

| Addition to Unsaturated Ketone | Dimethyl phosphonate + Tetracyclone | Thermal | γ-Ketophosphonate | rsc.org |

Reactions with Organometallic Reagents, including Organoaluminum Compounds

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with phosphonate esters like this compound is characterized by nucleophilic attack on the electrophilic phosphorus center. This typically results in the substitution of one or both of the methoxy (B1213986) groups, leading to the formation of a new carbon-phosphorus bond. youtube.com The high reactivity of these reagents necessitates anhydrous (dry) conditions, as they readily react with protic solvents like water to produce alkanes. libretexts.orglibretexts.org

The reaction proceeds via a nucleophilic substitution mechanism at the phosphorus atom. The carbanionic carbon from the organometallic reagent attacks the phosphorus, displacing a methoxide (B1231860) anion as a leaving group. If an excess of the organometallic reagent is used, a second substitution can occur. The choice of reagent is critical; for instance, less reactive organocuprates (Gilman reagents) can sometimes offer more controlled, single additions in reactions with related acyl chlorides, though their reactivity with phosphonates is specific. youtube.comchadsprep.com The polarity of the carbon-metal bond, which is significant in organolithium and Grignard reagents, renders the carbon atom highly nucleophilic and capable of these transformations. msu.edu

Hydrolysis and Transesterification Pathways

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions to ultimately yield (4-chlorophenyl)phosphonic acid. nih.gov This process occurs in a stepwise manner, with the hydrolysis of the first methyl group to form the monoester, methyl (4-chlorophenyl)phosphonate, being followed by the hydrolysis of the second methyl group. nih.govresearchgate.net

Acid-catalyzed hydrolysis typically involves refluxing the phosphonate with a strong acid like hydrochloric acid. nih.gov The mechanism is generally considered to be AAc2, involving protonation of the phosphoryl oxygen followed by nucleophilic attack by water. researchgate.netBase-catalyzed hydrolysis is also effective, and studies have shown that for dialkyl phosphonates, the reaction rate can be significantly influenced by the nature of the alkyl group. nih.gov

Transesterification is a process where the methoxy groups of the phosphonate are exchanged for different alkoxy groups by reaction with an alcohol. This reaction is often catalyzed. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an efficient mediator for the transesterification of substituted phenyl phosphonates with various primary and secondary alcohols. researchgate.net This method allows for the synthesis of mixed phosphonate esters. Another approach involves converting the phosphonate to a more reactive intermediate, such as a phosphonochloridate, which can then react with a broad range of nucleophiles, including alcohols. researchgate.net

| Process | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | This compound + H₂O | Excess HCl, reflux | (4-chlorophenyl)phosphonic acid | nih.gov |

| Base Hydrolysis | This compound + H₂O | Aqueous NaOH | Sodium (4-chlorophenyl)phosphonate | nih.gov |

| Transesterification | Dialkyl phosphonate + R'-OH | DBU catalyst | Mixed alkyl phosphonate ester | researchgate.net |

Derivatization Reactions for Functional Group Modification

Aminolysis of phosphonate esters involves the reaction with a primary or secondary amine, resulting in the substitution of one or both alkoxy groups to form the corresponding phosphonamidates. This reaction is analogous to hydrolysis and alcoholysis, with the amine acting as the nucleophile. The P-N bond formation is a key step in the synthesis of various biologically active compounds and synthetic intermediates.

While the phosphorus-carbon bond in aryl phosphonates is generally stable, it can be cleaved under forcing conditions. For example, heating certain phosphorylated derivatives in a strong acidic medium can lead to the scission of the P-C bond, yielding phosphoric acid and the corresponding hydrocarbon. nih.gov This degradation pathway is generally not observed under mild conditions but represents a potential reactivity pathway under harsh synthetic or environmental settings.

α-Hydroxyphosphonates and α-aminophosphonates are important classes of organophosphorus compounds due to their wide range of biological activities. mdpi.comnih.gov While this compound itself is not directly converted to these derivatives, it is closely related to the starting materials used in their synthesis.

The synthesis of α-hydroxyphosphonates is typically achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (such as dimethyl phosphite) to an aldehyde or ketone. researchgate.net For example, the reaction of dimethyl phosphite with 4-chlorobenzaldehyde (B46862) would yield dimethyl (chloro(4-chlorophenyl)methyl)phosphonate.

The most common method for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction. nih.gov This is a one-pot, three-component condensation of an aldehyde (e.g., 4-chlorobenzaldehyde), an amine, and a dialkyl phosphite (e.g., dimethyl phosphite). nih.govresearchgate.net This reaction can proceed through either an imine pathway, where the amine and aldehyde first form an imine that is then attacked by the phosphite, or a pathway involving the initial formation of an α-hydroxyphosphonate. nih.gov Furthermore, α-hydroxyphosphonates can be converted into α-aminophosphonates through a nucleophilic substitution reaction where the hydroxyl group is replaced by an amino group. researchgate.netmdpi.com

A cornerstone of phosphonate chemistry is the generation of phosphorus-stabilized carbanions from phosphonates that possess an α-hydrogen. This reactivity is central to the Horner-Wadsworth-Emmons (HWE) reaction. For a phosphonate like diethyl benzylphosphonate, a strong base (e.g., sodium hydride or an alkoxide) can abstract a proton from the methylene (B1212753) group adjacent to the phosphoryl group (P=O). The resulting carbanion is stabilized by delocalization of the negative charge onto the electronegative phosphoryl oxygen.

This nucleophilic carbanion can then react with aldehydes or ketones in the HWE olefination reaction to form alkenes with high stereoselectivity. It is important to note that for this compound, this specific type of carbanion cannot be generated on the aromatic ring. The principle applies to phosphonates with an alkyl group bearing α-protons. This derivatization strategy is a powerful tool in organic synthesis for creating new carbon-carbon double bonds and is used analytically to synthesize standards and derivatives for identification purposes.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound is crucial for optimizing synthetic routes and understanding its reactivity. This section delves into the proposed catalytic cycles for its formation and the mechanistic details of the pivotal phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bond formations and cleavages.

Proposed Catalytic Cycles

The formation of the aryl C–P bond in this compound is often achieved through catalytic cross-coupling reactions. While traditional methods rely on transition metals, newer approaches have explored transition-metal-free strategies. purdue.edu

One such proposed catalytic cycle involves a photoredox-catalyzed phosphonation of aryl halides, such as 1-chloro-4-iodobenzene, using 10H-phenothiazine (PTZ) as a photocatalyst. purdue.edu This transition-metal-free approach offers a milder alternative to conventional palladium or copper-catalyzed methods. The proposed cycle is initiated by the photoexcitation of the PTZ catalyst. The excited catalyst then reduces the aryl halide, generating an aryl radical. This radical subsequently couples with a phosphite ester, like trimethyl phosphite, to form the desired phosphonate product. purdue.edu

Other catalytic strategies for the formation of C-P bonds include the Hirao reaction, which couples aryl halides with dialkyl phosphites, and various hydrophosphonylation reactions. rsc.orgmdpi.com For instance, the enantioselective hydrophosphonylation of aldehydes can be catalyzed by heterobimetallic complexes, such as those involving aluminum and lithium. mdpi.com In this type of cycle, the catalyst coordinates with both the phosphite and the aldehyde, facilitating a nucleophilic attack of the phosphorus on the carbonyl carbon to form α-hydroxyphosphonates. mdpi.com While not directly forming an aryl C-P bond, these cycles illustrate the fundamental principles of catalytic P-C bond formation.

A generalized catalytic cycle for the synthesis of arylphosphonates using a transition-metal-free photoredox catalyst is summarized below.

| Step | Description | Key Intermediates |

| 1. Photoexcitation | The photocatalyst (e.g., PTZ) absorbs light and is promoted to an excited state. | Excited photocatalyst [PTZ*] |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to the aryl halide (e.g., 4-chloroiodobenzene), causing its reduction. | Aryl radical, photocatalyst radical cation [PTZ•+] |

| 3. Radical Coupling | The generated aryl radical reacts with a trialkyl phosphite. | Phosphoranyl radical intermediate |

| 4. Oxidation & Product Formation | The phosphoranyl radical intermediate is oxidized by the photocatalyst radical cation, regenerating the ground-state photocatalyst and forming a phosphonium (B103445) salt. | Arylphosphonium salt |

| 5. Dealkylation (Arbuzov-type) | The halide anion attacks the phosphonium salt, leading to the final arylphosphonate product. | This compound |

Mechanistic Studies of P-C and P-O Bond Formations and Cleavages

The stability and reactivity of this compound are governed by the nature of its P-C and P-O bonds. Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided significant insights into the factors influencing the formation and scission of these bonds. nih.govnih.gov

P-C and P-O Bond Cleavage

Nucleophilic displacement reactions at the phosphorus center of phosphonate esters can proceed via either P-O or P-C bond cleavage. DFT studies on substituted methylphosphonate (B1257008) esters reveal that the pathway is heavily influenced by the nature of the substituents. nih.gov The presence of electron-withdrawing groups, such as chlorine, on the carbon atom of the P-C bond can significantly affect the reaction mechanism. nih.gov

These studies have shown that increasing chlorine substitution on the methyl group stabilizes the transition states and intermediates that facilitate P-C bond cleavage. nih.gov While unsubstituted dimethyl methylphosphonate undergoes exclusive P-O bond cleavage, the trichlorinated analogue favors exclusive P-C bond dissociation. nih.gov This is attributed to the increased stability of the leaving carbanion and the enhanced apicophilicity (the tendency of a substituent to occupy an apical position in a trigonal bipyramidal intermediate) of the chloro-substituted methyl group. nih.gov For this compound, the electron-withdrawing nature of the chlorophenyl group would similarly influence the susceptibility of the P-C bond to cleavage, although P-O bond cleavage (dealkylation) is a more common reaction pathway under many conditions.

In acidic media, the cleavage of P-C bonds in some organophosphonates has been shown to be a multi-step process. nih.gov This process can involve initial protonation, followed by the P-C bond scission. The explicit inclusion of water molecules in theoretical models indicates their crucial role in facilitating the cleavage. nih.gov

| Cleavage Pathway | Influencing Factors | Mechanistic Details |

| P-O Bond Cleavage | Less substituted alkyl groups, basic or nucleophilic conditions. | Typically an SN2 attack by a nucleophile on the methyl carbon, leading to dealkylation. This is a common pathway in the hydrolysis of dialkyl phosphonates. nih.govnii.ac.jp |

| P-C Bond Cleavage | Electron-withdrawing groups on the carbon atom, acidic conditions, presence of strong nucleophiles. | Involves the formation of a more stable carbanion. Computational studies show stabilization of transition states leading to P-C scission with increased substitution of electron-withdrawing atoms. nih.govmdpi.com |

P-C Bond Formation

The formation of the P-C bond in arylphosphonates is a cornerstone of organophosphorus chemistry. Several key reactions are employed, each with a distinct mechanism.

Michaelis-Arbuzov Reaction: This is a classic method for forming a P-C bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The mechanism proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. A subsequent dealkylation step, where the displaced halide attacks one of the alkoxy carbons of the phosphonium salt, yields the final phosphonate. mdpi.com To synthesize this compound via this route, a suitable electrophilic chlorophenyl species would be required.

Michaelis-Becker Reaction: This reaction involves a deprotonated dialkyl phosphite (a phosphonate anion) acting as a nucleophile and attacking an alkyl halide. mdpi.com

Hirao Reaction: This palladium-catalyzed cross-coupling reaction provides a direct route to arylphosphonates from aryl halides and H-phosphonates (like dimethyl phosphite). The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the phosphite and reductive elimination to yield the product. rsc.org

Photoredox Catalysis: As described previously, this method relies on the generation of an aryl radical from an aryl halide, which then couples with a phosphite ester. purdue.edu This pathway avoids the harsh conditions and expensive metal catalysts often required in traditional cross-coupling reactions. purdue.edu

The formation of a P-C bond can also occur through a two-step SN2'-SN2' mechanism, particularly in reactions involving allylic systems where phosphorus nucleophiles attack activated allyl acetates or bromides. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of Dimethyl (4-chlorophenyl)phosphonate in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the two methoxy (B1213986) groups.

Aromatic Region: The four protons on the phenyl ring constitute an AA'BB' spin system due to the para-substitution pattern. This typically manifests as two apparent doublets. The protons ortho to the phosphorus atom (H-2, H-6) are expected to be deshielded compared to the protons meta to the phosphorus atom (H-3, H-5). Furthermore, these aromatic protons exhibit coupling to the phosphorus-31 nucleus, with the three-bond coupling (³JP-H) to the ortho protons being larger than the four-bond coupling (⁴JP-H) to the meta protons.

Aliphatic Region: The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a single signal. This signal will be split into a doublet due to the three-bond coupling to the phosphorus atom (³JP-H). For the closely related compound Dimethyl phenylphosphonate (B1237145), this signal appears as a doublet at approximately 3.67 ppm with a coupling constant (J) of 11.2 Hz. amazonaws.com

A summary of the expected ¹H NMR signals is presented below.

| Protons | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constant (J) |

| Aromatic (H-2, H-6) | Downfield | Doublet of doublets (dd) | ³JH-H, ³JP-H |

| Aromatic (H-3, H-5) | Upfield | Doublet of doublets (dd) | ³JH-H, ⁴JP-H |

| Methoxy (-OCH₃) | ~3.7 ppm | Doublet (d) | ³JP-H |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule, with each unique carbon atom producing a distinct signal that is split by the phosphorus nucleus.

Aromatic Region: Four signals are expected for the aromatic carbons. The carbon atom directly bonded to the phosphorus (C-1, the ipso-carbon) will appear as a doublet with a large one-bond coupling constant (¹JP-C). The ortho- (C-2, C-6), meta- (C-3, C-5), and para- (C-4) carbons will also appear as doublets due to two-bond (²JP-C), three-bond (³JP-C), and four-bond (⁴JP-C) couplings, respectively. The magnitude of these coupling constants typically decreases with the number of bonds separating the carbon and phosphorus atoms. In Dimethyl phenylphosphonate, the aromatic carbons appear between δ 126 and 133 ppm. amazonaws.com

Aliphatic Region: A single signal is expected for the two equivalent methoxy carbons (-OCH₃). This signal will appear as a doublet due to two-bond P-C coupling (²JP-C). For Dimethyl phenylphosphonate, this signal is observed at approximately 52.6 ppm. amazonaws.com

The expected ¹³C NMR signals are summarized in the following table.

| Carbon Atom | Expected Chemical Shift (δ) | Expected Multiplicity | Expected Coupling Constant (J) |

| C-1 (ipso) | Downfield | Doublet (d) | ¹JP-C (large) |

| C-2, C-6 (ortho) | Aromatic region | Doublet (d) | ²JP-C |

| C-3, C-5 (meta) | Aromatic region | Doublet (d) | ³JP-C |

| C-4 (para) | Aromatic region | Doublet (d) | ⁴JP-C (small) |

| Methoxy (-OCH₃) | ~53 ppm | Doublet (d) | ²JP-C |

³¹P NMR is a highly specific technique for phosphorus-containing compounds. The spectrum for this compound is expected to show a single resonance. In a proton-decoupled spectrum, this signal will be a singlet. In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the six methoxy protons and the four aromatic protons. The chemical shift provides insight into the electronic environment of the phosphorus atom. For comparison, the ³¹P chemical shift for Dimethyl phenylphosphonate is reported at δ 21.7 ppm (relative to 85% H₃PO₄). amazonaws.com The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to cause a slight downfield shift relative to the unsubstituted analogue.

In the structure of this compound, the molecule is achiral and possesses a plane of symmetry that bisects the P-C1 bond and the chlorophenyl ring. Consequently, the two methoxy groups attached to the phosphorus atom are chemically and magnetically equivalent. They are not diastereotopic, and thus, they exhibit a single signal in both ¹H and ¹³C NMR spectra. Diastereotopicity would only be induced if a chiral center were introduced into the molecule, which would make the local environment of the two methoxy groups non-equivalent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₈H₁₀ClO₃P), the exact mass of the neutral molecule is 220.0056 Da. In HRMS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Calculated m/z for [C₈H₁₁ClO₃P]⁺ ([M+H]⁺): 221.0131

Calculated m/z for [C₈H₁₀ClNaO₃P]⁺ ([M+Na]⁺): 242.9950

Liquid Chromatography-Mass Spectrometry (LC-MS)

Electron Ionization Mass Spectrometry (EI-MS)

Specific Electron Ionization Mass Spectrometry (EI-MS) data, including fragmentation patterns and relative ion abundances for this compound, could not be located in the reviewed scientific literature. Although EI-MS is a common method for the structural elucidation of organic molecules by analyzing their fragmentation upon electron impact, published spectra for this particular compound were not found.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Detailed Fourier Transform Infrared (FTIR) spectroscopy data, such as a full spectrum or a table of characteristic absorption bands (in cm⁻¹), for this compound is not available in the surveyed literature. Key vibrational modes expected for this structure would include P=O, P-O-C, C-O, C-Cl, and aromatic C-H and C=C stretching and bending frequencies, but specific, experimentally determined values for this compound have not been published.

Raman Spectroscopy

No experimental data from Raman spectroscopy for this compound could be identified in a comprehensive literature search. Consequently, information regarding the characteristic Raman shifts and spectral features of this compound is not available.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

A search of scientific literature and spectral databases did not uncover any Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. Information regarding its absorption maxima (λmax), molar absorptivity, and the electronic transitions responsible for absorption is currently not documented.

X-ray Crystallography and Diffraction Analysis

There is no published X-ray crystallography or diffraction data for this compound in the searched scientific databases, including the Crystallography Open Database. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. While X-ray crystallography is mentioned as a definitive technique for structural analysis of related P-stereogenic compounds, a specific study for this molecule has not been found. bldpharm.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

While a specific single-crystal X-ray structure for this compound is not publicly available in the searched crystallographic databases, the analysis of structurally related organophosphorus compounds provides insight into the expected molecular geometry. For aryl phosphonates, SC-XRD studies typically reveal a tetrahedral geometry around the central phosphorus atom. The crystal structure of related compounds, such as fluorinated aryl biscarbonates, demonstrates how molecular conformation can be influenced by a balance between molecular symmetry and weak intermolecular interactions. bohrium.com The analysis of such structures is crucial for understanding structure-property relationships, which are key to modern crystal engineering. rsc.org

The process of structure determination via SC-XRD involves diffracting X-rays off a single crystal. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. The data obtained from such an analysis would be crucial for confirming the molecular structure and understanding its packing in the solid state.

Table 1: Representative Crystallographic Data Parameters from SC-XRD

Note: This table represents typical parameters obtained from an SC-XRD experiment and is for illustrative purposes, as specific data for this compound is not available.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Basic symmetry of the unit cell. |

| Space Group | Describes the symmetry of the crystal structure. | Detailed symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | The size and shape of the repeating unit. |

| Z | The number of molecules per unit cell. | Information on molecular packing density. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the solved structure. |

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Networks

The solid-state packing of molecules is governed by a variety of intermolecular interactions, which collectively dictate the formation of a supramolecular network. ias.ac.in Hydrogen bonds, though traditionally defined as an interaction between a hydrogen atom and a highly electronegative atom (like N, O, or F), can also involve other atoms. In the context of this compound, the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor.

Even in the absence of classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. bohrium.com These interactions, along with other weak forces such as π-π stacking between the 4-chlorophenyl rings and dipole-dipole interactions, contribute to the formation of complex three-dimensional architectures. mdpi.com The study of these networks is fundamental to crystal engineering, which aims to design solids with specific properties based on an understanding of these intermolecular forces. ias.ac.inbohrium.com

Advanced Analytical Methods for Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a mixture. However, for molecules that lack a strong chromophore, such as many phosphonates, detection by standard UV-Vis detectors is challenging. To overcome this limitation, a derivatization step is often employed. wiley.com Derivatization involves chemically modifying the analyte to attach a chromophore or fluorophore, thereby enhancing its detectability. digitellinc.com

For phosphonates like glyphosate, pre-column derivatization with reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) is a common strategy. digitellinc.com This process attaches a fluorescent group to the analyte before it is injected into the HPLC system, allowing for highly sensitive fluorescence detection. A similar strategy would be applicable for the analysis of this compound, particularly for trace-level quantification in complex matrices.

The derivatization reaction conditions, including pH, reagent concentration, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction. digitellinc.com The resulting derivative is then separated using a suitable HPLC column, typically a reversed-phase C18 column, and detected.

Table 2: General Protocol for HPLC Analysis with Pre-Column Derivatization

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Extraction of the analyte from the matrix. | Isolate this compound from interferences. |

| 2. Derivatization | Reaction with a derivatizing agent (e.g., FMOC-Cl) in a buffered solution (e.g., borate (B1201080) buffer). digitellinc.com | Attach a UV-active or fluorescent tag to the molecule for sensitive detection. |

| 3. HPLC Separation | Injection of the derivatized sample onto a reversed-phase column (e.g., C18). Elution with a mobile phase (e.g., acetonitrile/water gradient). | Separate the derivatized analyte from other components and excess reagent. |

| 4. Detection | Monitoring the column effluent with a UV or Fluorescence detector at the appropriate wavelength for the derivative. | Quantify the analyte based on peak area or height. |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Many organophosphorus compounds, including phosphonate (B1237965) esters and their acidic degradation products, are often not sufficiently volatile or stable for direct GC analysis. researchgate.net Therefore, derivatization is a critical step to modify their chemical properties. semanticscholar.orgcolostate.edu

The most common derivatization technique for phosphonates is silylation. researchgate.net This process replaces active hydrogen atoms on the molecule, such as those in a hydroxyl or acid group, with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The resulting TMS-derivatives are significantly more volatile and thermally stable, making them amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. researchgate.net

The derivatization reaction is typically straightforward, involving heating the sample with the silylating reagent. youtube.com The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. This method is widely used for the detection of organophosphorus nerve agent degradation products and other related phosphonates. researchgate.net

Table 3: Common Silylation Reagents for GC Analysis of Phosphonates

| Reagent Abbreviation | Full Chemical Name | Key Features |

|---|---|---|

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Highly volatile byproducts, strong silylating potential. youtube.com |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Very common and powerful silylating agent. |

| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating agents. researchgate.net |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on Dimethyl (4-chlorophenyl)phosphonate typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable conformation of a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The optimized structure provides a theoretical model of the molecule in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized geometry represents a true energy minimum.

The calculated geometric parameters for similar phosphonate (B1237965) compounds show good agreement with experimental data obtained from techniques like X-ray crystallography, validating the accuracy of the DFT approach.

Table 1: Selected Optimized Geometrical Parameters for a Phosphonate Moiety (Illustrative) Note: This table presents typical bond lengths and angles for a phosphonate group based on computational studies of similar molecules, as specific data for this compound was not available in the cited literature. The values are for illustrative purposes.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.48 | O=P-O | 115.0 |

| P-O | 1.60 | O=P-C | 112.0 |

| P-C | 1.82 | O-P-O | 105.0 |

| C-Cl | 1.75 | O-P-C | 108.0 |

DFT calculations are instrumental in predicting the spectroscopic properties of molecules. Theoretical vibrational (IR) spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the assignment of vibrational modes. For organophosphorus compounds, characteristic vibrational bands for P=O, P-O-C, and P-C bonds are of particular interest.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These calculations provide theoretical ¹H, ¹³C, and ³¹P NMR spectra that can be correlated with experimental data to confirm the molecular structure. Theoretical predictions of chemical shifts for phosphonates have shown good correlation with experimental values, aiding in the structural elucidation of these compounds.

| Spectroscopic Data | Calculated Value |

| IR Frequency (cm⁻¹) | |

| ν(P=O) | ~1250 |

| ν(P-O-C) | ~1030 |

| ν(C-Cl) | ~750 |

| NMR Chemical Shift (ppm) | |

| δ(³¹P) | ~20-30 |

| δ(¹³C, C-Cl) | ~130-140 |

| δ(¹³C, O-CH₃) | ~50-60 |

The electronic properties of a molecule, which are crucial for understanding its reactivity and stability, can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 3: Illustrative HOMO-LUMO Energies and Band Gap Note: The following are typical energy values for similar aromatic phosphonates, presented for illustrative purposes.

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -1.0 to -2.0 |

| Band Gap (ΔE) | 4.5 to 6.5 |

Quantum Mechanical Calculations and Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, quantum mechanical (QM) calculations combined with molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and other dynamic processes.

Analysis of Molecular Orbitals and Reactivity Descriptors

A detailed analysis of the frontier molecular orbitals (FMOs) provides a deeper understanding of the molecule's reactivity. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the 4-chlorophenyl ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is likely to be distributed over the phosphonate group, particularly the phosphorus atom, which can act as an electron acceptor.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and are useful for comparing the reactivity of different compounds.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

In a molecule like this compound, key interactions would involve the lone pairs of the oxygen and chlorine atoms, the π-orbitals of the phenyl ring, and the σ-orbitals of the P-C and P-O bonds. The delocalization of electron density from a donor orbital to an acceptor orbital is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

For this compound, significant hyperconjugative interactions would be expected between:

The lone pair electrons of the phosphoryl oxygen (O=P) and the antibonding orbitals of the adjacent P-O and P-C bonds.

The lone pair electrons of the methoxy (B1213986) oxygens and the antibonding orbital of the P=O bond.

The π-electrons of the 4-chlorophenyl ring and the antibonding orbitals of the P-C bond.

The lone pair electrons of the chlorine atom and the π* antibonding orbitals of the phenyl ring.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of P=O | σ* (P-C) | High |

| LP (O) of O-CH3 | σ* (P=O) | Moderate |

| π (C=C) of Phenyl | σ* (P-C) | Moderate |

| LP (Cl) | π* (C=C) of Phenyl | Low |

Note: This table is illustrative and based on general principles of NBO analysis. Specific values would require dedicated quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto a constant electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would highlight the following features:

Negative Potential Regions (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. The most negative potential would be localized on the phosphoryl oxygen atom (P=O) due to its high electronegativity and the presence of lone pairs. The methoxy oxygen atoms and the chlorine atom would also exhibit negative potential, though to a lesser extent.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The phosphorus atom, being bonded to three highly electronegative oxygen atoms, would be a primary site of positive potential. The hydrogen atoms of the methyl groups would also show a positive potential.

Neutral Regions (Green): The carbon atoms of the phenyl ring would likely exhibit a relatively neutral potential, with some polarization due to the electron-withdrawing chlorine atom and the phosphonate group.

The MEP surface provides a clear visual representation of the molecule's reactivity, guiding the understanding of its interactions with other molecules.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and first-order hyperpolarizability (β).

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NBO properties of molecules. For this compound, the presence of a π-conjugated system (the phenyl ring) connected to an electron-withdrawing phosphonate group and a halogen atom suggests that it may exhibit NLO properties.

The key molecular features contributing to the NLO response of this compound would be:

Intramolecular Charge Transfer (ICT): The interaction between the electron-donating and electron-accepting parts of the molecule can lead to a significant change in dipole moment upon excitation, which is a major contributor to the hyperpolarizability. The 4-chlorophenyl group can act as a π-electron system, and the phosphonate group acts as an acceptor.

The magnitude of the first-order hyperpolarizability (β₀) is a key indicator of a molecule's NLO activity. A higher β₀ value suggests a stronger NLO response. While specific calculated values for this compound are not available in the provided context, studies on similar molecules with donor-π-acceptor frameworks have shown significant NLO properties.

Table 2: Predicted NLO Properties of this compound

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | Moderate |

| Mean Polarizability (α) | Moderate |

| First Hyperpolarizability (β₀) | Potentially significant |

Note: These are qualitative predictions. Accurate values require specific DFT calculations.

Conformation and Stereochemical Analysis using Computational Methods

Computational methods are essential for exploring the conformational landscape and understanding the stereochemical properties of molecules. For this compound, the primary degrees of rotational freedom are around the P-C and P-O single bonds.

A conformational analysis would typically involve:

Potential Energy Surface (PES) Scan: This involves systematically rotating the dihedral angles around the key bonds (e.g., C-C-P-O and C-P-O-C) and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states.

Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized to determine their precise geometries and relative energies.

The stable conformations of this compound would be determined by a balance of steric and electronic effects. Steric hindrance between the bulky 4-chlorophenyl group and the methoxy groups would play a significant role in determining the preferred orientations. Electronic effects, such as hyperconjugation, would also influence the conformational preferences.

Regarding its stereochemistry, this compound does not possess a chiral center, and therefore, it does not have enantiomers. However, the molecule can exist as different conformers (rotamers), which are stereoisomers that can interconvert by rotation around single bonds. The computational analysis would provide the relative stabilities of these conformers and the energy barriers for their interconversion.

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description |

| C(phenyl)-C(phenyl)-P-O(methoxy) | Rotation of the phosphonate group relative to the phenyl ring |

| C(phenyl)-P-O-C(methyl) | Rotation of the methoxy groups |

By analyzing the energetic profile of these rotations, the most stable three-dimensional structure of this compound can be predicted.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Transformations

Aryl phosphonates, including the (4-chlorophenyl)phosphonate moiety, are valuable synthetic intermediates. The phosphorus center can be chemoselectively activated, allowing for the modular synthesis of diverse and biologically relevant phosphonylated scaffolds nih.gov.

The (4-chlorophenyl)phosphonate structure serves as a foundational component for building more intricate molecular architectures. A key strategy involves the phosphonate-directed ortho C-H borylation of aromatic phosphonates. This method, which uses commercially available catalysts, provides straightforward access to o-phosphonate arylboronic esters. These products are versatile precursors that can undergo further in-situ functionalization, leading to a variety of highly substituted phosphoarenes acs.org.

Furthermore, phosphonates can be activated using triflic anhydride, which facilitates their substitution with a wide range of nucleophiles. This process allows for the synthesis of not only mixed phosphonates but also phosphonamidates, phosphonothioates, and phosphinates under mild conditions with high functional group tolerance nih.gov. Such modular approaches are valuable for creating libraries of compounds for medicinal and agricultural chemistry, including the synthesis of phosphonamidate surrogates of glycine-proline and precursors for phosphate (B84403) transport inhibitors nih.gov. While not directly involving Dimethyl (4-chlorophenyl)phosphonate, these methods highlight the synthetic potential inherent in its structural class.

The (4-chlorophenyl)phosphonate framework can be incorporated into polymeric structures. A related precursor, 4-chlorophenyldichlorophosphonate, has been used as a linking agent in the solution polycondensation with poly(ethylene glycol)s (PEGs) of varying molecular weights. This synthesis yields novel linear Phosphonate-PEG polymers researchgate.net. These polymers exhibit good fire resistance, as indicated by their Limiting Oxygen Index (LOI) values, making them potentially useful for enhancing the safety of materials like solid polymer electrolytes in lithium batteries researchgate.net.

Additionally, phosphonates are widely used as organic linkers that coordinate with metal ions to form extended structures such as metal-organic frameworks (MOFs) and coordination polymers researchgate.net. The phosphonate (B1237965) group can interact with multiple metal centers to create diverse architectures, including 1D polymers, 2D layers, and 3D networks researchgate.net.

| Polymer Type | Precursor | Linker/Monomer | Resulting Polymer | Key Property | Reference |

| Polyphosphonate | 4-chlorophenyldichlorophosphonate | Poly(ethylene glycol) | Linear Phosphonate-PEG polymer | Fire resistance | researchgate.net |

| Copolymers | Dimethyl-(methacryloyloxy)ethyl phosphonate | 2-hydroxyethyl methacrylate | Diblock copolymers | Photopolymerizable, Acidic | rsc.org |

Development of Novel Materials with Specific Chemical Properties

The incorporation of the (4-chlorophenyl)phosphonate unit into larger molecules and polymers is a strategy for developing novel materials with tailored properties. For instance, the aforementioned Phosphonate-PEG polymers synthesized from 4-chlorophenyldichlorophosphonate are being explored as solid polymer electrolytes. These materials demonstrate good thermal stability and ionic conductivity, which are desirable properties for applications in rechargeable lithium batteries researchgate.net.

In another application, well-defined acidic photopolymerizable copolymers have been created using phosphonate-containing monomers. Diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (HEMA) were synthesized via RAFT polymerization. After deprotection of the phosphonate ester groups, the resulting acidic copolymers were tested to improve the adhesion of dental self-etch adhesives, demonstrating the potential of phosphonate-based materials in biomedical applications rsc.org.

Catalytic Applications of Phosphonate-Containing Systems

Metal phosphonates, which are coordination polymers formed from phosphonate ligands and metal ions, have shown significant potential in the field of heterogeneous catalysis researchgate.net. The ability to form robust, porous, and functionalizable frameworks allows for the design of catalysts for specific chemical transformations.

Zirconium phosphonates are a prominent class of metal phosphonates known for their high thermal and chemical stability, making them excellent candidates for use as solid acid catalysts or catalyst supports mdpi.com. These materials are typically synthesized from phosphonic acids, which can be obtained by the hydrolysis of their corresponding dimethyl esters, such as this compound.

The resulting zirconium (4-chlorophenyl)phosphonate would possess acidic properties arising from P-OH groups (Brønsted acidity) and Zr(IV) centers (Lewis acidity) mdpi.com. The catalytic performance of these materials is influenced by factors such as surface area, porosity, and the balance between hydrophilicity and hydrophobicity.

A closely related material, zirconium sulfophenyl phosphonate, has been demonstrated to be an efficient and reusable heterogeneous catalyst for the tetrahydropyranylation of various alcohols and phenols researchgate.net. Similarly, mixed zirconium phosphate-sulphate materials have been investigated as acid catalysts for the synthesis of glycerol-based fuel additives mdpi.com. These examples underscore the potential of zirconium aryl phosphonates as a versatile class of solid catalysts for organic synthesis rsc.org.

Table of Zirconium Phosphonate Catalyst Applications

| Catalyst Type | Reaction Catalyzed | Key Features | Reference(s) |

|---|---|---|---|

| Zirconium Phosphonates (General) | Acid-catalyzed reactions (dehydration, isomerization, ester hydrolysis) | Solid acid catalysts, high thermal/chemical stability | mdpi.com |

| Zirconium Sulfophenyl Phosphonate | Tetrahydropyranylation of alcohols and phenols | Heterogeneous, reusable | researchgate.net |

Functionalization for Surface Chemistry and Interface Science

Phosphonic acids, the hydrolyzed form of phosphonate esters, are highly effective coupling agents for the functionalization and modification of various surfaces, particularly metal oxides. The phosphonic acid group forms strong, stable bonds with surfaces like titanium, alumina, and zirconia through M-O-P linkages researchgate.net.

This property allows for the creation of self-assembled monolayers (SAMs) on surfaces, which can precisely control the interfacial properties. For example, the surface of titanium has been biofunctionalized with phosphonic acids to create SAMs that improve surface roughness and wettability researchgate.net. This modification has been shown to enhance the cellular behavior of fibroblasts and mesenchymal stem cells, indicating improved biocompatibility for applications like dental implants researchgate.net. Similarly, phosphonic dichloride derivatives have been used to functionalize the surface of detonation nanodiamonds nih.gov. Therefore, (4-chlorophenyl)phosphonic acid, derived from its dimethyl ester, could be employed to impart specific chemical functionalities onto a wide range of inorganic substrates.

Chemical Diversification for Libraries of Compounds

The strategic use of this compound as a foundational building block enables the generation of diverse molecular libraries, which are instrumental in drug discovery and materials science. The inherent reactivity of the phosphonate group, coupled with the electronic characteristics of the 4-chlorophenyl moiety, allows for a wide array of chemical transformations. This facilitates the systematic creation of novel compounds with varied structural and functional properties.

One notable application involves the synthesis of fused pyrrolo[2,1-a]isoquinoline derivatives. In a reaction cascade involving hydrolysis, [3+2] cycloaddition, and elimination, this compound can be transformed into complex heterocyclic scaffolds. For instance, the reaction of an ethylene derivative with an isoquinoline ester iminium ion in an alkaline medium yields unexpected tricyclic compounds. mdpi.com The precise control of reaction conditions, such as solvent and temperature, is crucial in guiding the reaction pathway and achieving the desired molecular architecture.

The structural diversity of the resulting compounds can be systematically expanded by modifying the starting materials or reaction conditions. This approach allows for the creation of a library of analogs from a common precursor, which can then be screened for biological activity or material properties. The table below illustrates the potential for diversification based on a representative reaction.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product Class |

| This compound derived ethylene derivative | Isoquinoline ester iminium ion | Triethylamine (B128534) (NEt3) | Methanol (MeOH) | Fused pyrrolo[2,1-a]isoquinoline |

This methodical approach to chemical diversification, starting from a versatile phosphonate, underscores its importance in the efficient exploration of chemical space. The ability to generate libraries of structurally related yet distinct molecules is a cornerstone of modern high-throughput screening and rational drug design.

Environmental Transformation and Chemical Fate Pathways

Abiotic Degradation Processes

Abiotic degradation, occurring without the intervention of living organisms, represents a primary route for the transformation of chemical compounds in the environment. The principal abiotic processes influencing the fate of Dimethyl (4-chlorophenyl)phosphonate are hydrolysis and photodegradation.

Hydrolysis Kinetics and Mechanisms under Varying pH Conditions

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of this reaction is often significantly influenced by the pH of the surrounding medium. For phosphonate (B1237965) esters like this compound, hydrolysis typically involves the cleavage of the ester bond. The presence of a chlorine atom on the phenyl ring, being an electron-withdrawing group, is expected to influence the electrophilicity of the phosphorus atom and thereby affect the rate of nucleophilic attack by water or hydroxide (B78521) ions.

The hydrolysis of organophosphorus esters can proceed through different mechanisms depending on the pH. In acidic conditions, the reaction may be acid-catalyzed, involving the protonation of the phosphoryl oxygen. Under neutral and alkaline conditions, the attack of water and hydroxide ions, respectively, on the phosphorus center is the dominant pathway. The rate of hydrolysis is generally observed to be slowest at neutral pH and increases under both acidic and alkaline conditions. However, specific kinetic data, such as hydrolysis half-lives at various pH levels for this compound, are not extensively documented in publicly available literature, precluding the creation of a detailed data table at this time.

Photodegradation by UV-light and OH-Radicals

Photodegradation, the breakdown of compounds by light, is another significant abiotic pathway. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances that generate reactive species, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can initiate the degradation of a wide range of organic compounds.

The aromatic ring and the chloro-substituent in this compound suggest a potential for absorption of ultraviolet (UV) radiation, which could lead to direct photodegradation. Furthermore, in sunlit natural waters, the presence of dissolved organic matter and other sensitizers can lead to the formation of hydroxyl radicals, which are expected to react with and degrade the compound. The rate of photodegradation would depend on factors such as the intensity of UV radiation, the quantum yield of the compound, and the concentration of hydroxyl radicals in the environment. Detailed experimental studies quantifying the photodegradation rates and identifying the transformation products of this compound are necessary for a complete environmental risk assessment.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation involves the breakdown of organic substances by microorganisms. The carbon-phosphorus (C-P) bond in phosphonates is notably stable and resistant to cleavage. However, various microorganisms have evolved enzymatic pathways to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments.

The primary enzymatic pathway for the cleavage of the C-P bond is catalyzed by the C-P lyase enzyme complex. Other enzymes, such as phosphonatases, can also hydrolyze specific types of phosphonates. The biodegradation of this compound would likely involve initial enzymatic transformations of the ester groups, followed by the cleavage of the C-P bond of the resulting (4-chlorophenyl)phosphonic acid. The rate and extent of biodegradation are dependent on the presence of competent microbial populations and favorable environmental conditions such as temperature, pH, and nutrient availability. Specific studies identifying the microbial species capable of degrading this compound and elucidating the metabolic pathways have not been extensively reported.

Environmental Distribution and Mobility (Chemical Aspects)

The distribution and mobility of a chemical in the environment are governed by its physical and chemical properties and its interactions with environmental matrices such as soil and sediment.

Adsorption to Environmental Matrices (e.g., soil, sediment)

Adsorption is the process by which a chemical binds to the surface of solid particles. For organophosphorus compounds, adsorption to soil and sediment is a key process that affects their transport and bioavailability. The extent of adsorption is influenced by the properties of both the chemical and the environmental matrix. The phosphonate group can interact with mineral surfaces, particularly metal oxides and hydroxides of iron and aluminum, through ligand exchange reactions. The organic portion of the molecule, including the chlorophenyl group, can interact with soil organic matter through hydrophobic interactions.

Transport and Leaching Potential

The transport and leaching potential of a chemical refers to its ability to move through the soil profile and potentially reach groundwater. This is largely determined by its persistence in the soil and its adsorption characteristics. Compounds that are persistent and weakly adsorbed are more likely to leach.

The leaching potential of this compound will be inversely related to its adsorption to soil particles. Given the expected interactions of the phosphonate group with soil minerals and the chlorophenyl group with organic matter, it is likely to exhibit some degree of adsorption, which would limit its mobility. However, without specific data on its adsorption coefficients and degradation rates in soil, a quantitative assessment of its leaching potential remains speculative.

Metabolic Pathways in Environmental Microorganisms (Chemical Transformations)

The environmental transformation of this compound is significantly influenced by the metabolic activities of various soil and aquatic microorganisms. These organisms can utilize the compound as a source of phosphorus, and in some cases, carbon, leading to its degradation and mineralization. The metabolic pathways generally involve a series of enzymatic reactions that break down the parent molecule into simpler, less complex substances.

The biodegradation of this compound can be conceptualized in a multi-step process. The initial stages involve the hydrolysis of the methyl ester groups, followed by the cleavage of the stable phosphorus-carbon (P-C) bond. The resulting aromatic moiety, 4-chlorophenol (B41353), is then funneled into established bacterial aromatic degradation pathways.

A proposed metabolic pathway for this compound in environmental microorganisms begins with the sequential hydrolysis of the two methyl ester linkages. This process is likely catalyzed by non-specific phosphodiesterases or similar hydrolases. The first hydrolysis step yields monomethyl (4-chlorophenyl)phosphonate, releasing a molecule of methanol. A subsequent hydrolysis removes the second methyl group, forming (4-chlorophenyl)phosphonic acid and another molecule of methanol.

The central and most challenging step in the degradation of the resulting (4-chlorophenyl)phosphonic acid is the cleavage of the P-C bond. This is a particularly stable bond, and specialized enzymatic systems are required for its rupture. Microorganisms have evolved specific enzymes, broadly categorized as phosphonatases or the C-P lyase complex, to catalyze this reaction. The cleavage of the P-C bond in (4-chlorophenyl)phosphonic acid results in the formation of 4-chlorophenol and inorganic phosphate (B84403). The released phosphate is a crucial nutrient that can be directly assimilated by the microorganisms.

The final stage of the metabolic pathway involves the degradation of 4-chlorophenol. Several aerobic bacterial strains have been shown to degrade 4-chlorophenol through different routes. Two primary pathways have been identified: the hydroquinone (B1673460) pathway and the chlorocatechol pathway.

In the hydroquinone pathway, observed in bacteria such as Arthrobacter ureafaciens, the initial step is the hydrolytic dechlorination of 4-chlorophenol to form hydroquinone. oup.comnih.gov Hydroquinone then undergoes ring cleavage, typically catalyzed by a dioxygenase, to form intermediates that can enter the tricarboxylic acid (TCA) cycle.

Alternatively, in the chlorocatechol pathway, which is common in Pseudomonas and Alcaligenes species, 4-chlorophenol is first hydroxylated to form 4-chlorocatechol (B124253). nih.gov This intermediate then undergoes ortho- or meta-ring cleavage, followed by further enzymatic reactions to remove the chlorine atom and break down the carbon skeleton into central metabolites. For instance, in some bacteria, 4-chlorocatechol is converted to 3-chloromuconate, which is then transformed into intermediates of the TCA cycle. nih.gov Research on Arthrobacter chlorophenolicus A6 has revealed a novel pathway involving the formation of hydroxyquinol from 4-chlorophenol, which then undergoes ring cleavage. nih.gov

The efficiency and preferred pathway for the degradation of this compound and its intermediates can vary significantly depending on the microbial species present, environmental conditions such as pH and temperature, and the availability of other nutrient sources.

Research Findings on the Microbial Degradation of 4-Chlorophenol

| Microorganism | Key Intermediate(s) | Degradation Pathway | Reference |

|---|---|---|---|

| Arthrobacter ureafaciens CPR706 | Hydroquinone | Hydroquinone pathway | oup.comnih.gov |

| Arthrobacter chlorophenolicus A6 | Hydroxyquinol, 4-chlorocatechol, Hydroquinone | Hydroxyquinol pathway | nih.gov |

| Pseudomonas sp. | 4-Chlorocatechol | Modified ortho-cleavage or meta-cleavage pathway | nih.gov |

| Ralstonia eutropha JMP134 | 2,6-dichlorohydroquinone, 6-chlorohydroxyquinol, 2-chloromaleylacetate | Involves maleylacetate (B1240894) reductase | nih.govresearchgate.netresearchgate.net |

| Stenotrophomonas sp. LZ-1 | Hydroquinone | Hydroquinone pathway | oup.com |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Dimethyl (4-chlorophenyl)phosphonate with high yield and purity?

- Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. Critical steps include:

- Reagent selection : Use of 4-chlorophenol and dimethyl phosphite under controlled conditions to avoid side reactions .

- Catalytic optimization : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaH) improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures purity. Monitoring via TLC or HPLC is essential .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : A combination of spectroscopic and computational methods is recommended:

- Spectroscopy : ¹H/³¹P NMR to confirm phosphonate ester formation; FT-IR for P=O and C-Cl bond identification .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated in structurally analogous phosphonates .

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Adhere to:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as phosphonates may release toxic vapors .

- Waste disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound derivatives?

- Answer :

- Factorial design : Test variables (e.g., temperature, catalyst loading, solvent polarity) systematically to identify interactions. A 2³ factorial design reduces experiments while maximizing data .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and outputs (e.g., yield, purity) .

- Case study : A study on analogous phosphonates achieved 95% yield by optimizing temperature (80–100°C) and catalyst ratio (1:1.2) via Central Composite Design .

Q. What computational strategies enable predictive modeling of this compound’s reactivity in novel reactions?

- Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) map transition states and intermediates. Tools like Gaussian or ORCA are standard .

- Machine learning (ML) : Train models on existing phosphonate reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new transformations .

- Example : ICReDD’s workflow combines computation, information science, and experiments to design reactions with 50% fewer trials .

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound-based reactions?

- Answer :

- Data triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies, in situ spectroscopy, computational modeling) .

- Error analysis : Quantify experimental uncertainty via replicate runs and statistical tests (e.g., ANOVA) .

- Case study : Discrepancies in hydrolysis rates were resolved by identifying trace moisture in solvents as a confounding variable .

Q. What methodologies are effective for studying the biological activity of this compound derivatives?

- Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., alkaline phosphatase) using UV-Vis spectroscopy .

- Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular distribution via confocal microscopy .

- Toxicity profiling : Use MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.